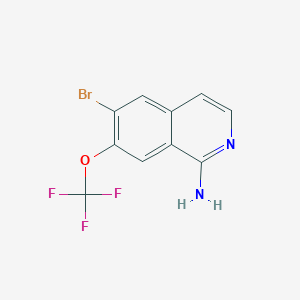
1-Isoquinolinamine, 6-bromo-7-(trifluoromethoxy)-
Cat. No. B8441219
M. Wt: 307.07 g/mol
InChI Key: YXZKFJKNYUHUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150544B2
Procedure details


4 g (12 mmol) of 6-Bromo-1-chloro-7-trifluoromethoxy-2H-isoquinoline are intermixed with 14 g acetamide (14 eq.) and 5 g (3 eq.) K2CO3. This mixture is heated for 1 h at 180° C. under stirring. The reaction mixture is stirred in ethylacetate (100 ml) and water (100 ml). The organic phase is separated, dried with Na2SO4 and the solvent removed under reduced pressure after filtration of the drying agent. For purification, a chromatography on silical gel (40-63μ, Merck) is performed with ethylacetate as mobile phase. 890 mg of a solid are obtained.
Name
6-Bromo-1-chloro-7-trifluoromethoxy-2H-isoquinoline
Quantity
4 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][C:13]([F:16])([F:15])[F:14])[CH:8](Cl)[NH:7][CH:6]=[CH:5]2.C([NH2:21])(=O)C.C([O-])([O-])=O.[K+].[K+]>C(OC(=O)C)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][C:13]([F:16])([F:15])[F:14])[C:8]([NH2:21])=[N:7][CH:6]=[CH:5]2 |f:2.3.4|
|
Inputs


Step One
|
Name
|
6-Bromo-1-chloro-7-trifluoromethoxy-2H-isoquinoline
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CNC(C2=CC1OC(F)(F)F)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OC(C)=O
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration of the drying agent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C=CN=C(C2=CC1OC(F)(F)F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 890 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 24.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
